molecular formula C15H14F3N3O B4729710 N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B4729710
M. Wt: 309.29 g/mol
InChI Key: LADACQROGNTOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as TPEN, is a synthetic compound that has been widely used in scientific research. TPEN is a chelator that binds to metals such as zinc, copper, and iron, making it a useful tool for studying the role of metal ions in biological systems. In

Mechanism of Action

N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea works by binding to metal ions and forming stable complexes that prevent the metal ions from participating in biological processes. This compound has a high affinity for zinc ions and can selectively chelate zinc ions in the presence of other metal ions such as copper and iron.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound can disrupt metal ion homeostasis, leading to changes in cellular signaling pathways and gene expression. This compound has also been shown to induce apoptosis in cancer cells by disrupting zinc ion homeostasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its selectivity for zinc ions. This compound can be used to selectively chelate zinc ions in the presence of other metal ions, making it a useful tool for studying the role of zinc in biological systems. One limitation of using this compound is its potential toxicity. This compound can disrupt metal ion homeostasis, leading to changes in cellular signaling pathways and gene expression, which can have deleterious effects on cellular function.

Future Directions

There are many future directions for research involving N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of research is the development of new chelators that can selectively chelate other metal ions, such as copper and iron. Another area of research is the development of this compound derivatives that have improved selectivity and reduced toxicity. This compound has also been used in the development of new cancer therapies, and future research could focus on optimizing these therapies for clinical use.
Conclusion:
In conclusion, this compound is a useful tool for studying the role of metal ions in biological systems. This compound has a high affinity for zinc ions and can selectively chelate zinc ions in the presence of other metal ions. This compound has been used in a variety of scientific research applications and has many potential future directions for research. While this compound has advantages for lab experiments, its potential toxicity should be taken into consideration.

Scientific Research Applications

N-[1-(3-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including the study of metal ion homeostasis, metalloproteins, and metalloenzymes. This compound has been shown to selectively chelate zinc ions, making it a useful tool for studying the role of zinc in biological systems. This compound has also been used to study the role of copper and iron ions in biological systems.

properties

IUPAC Name

1-(1-pyridin-3-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-10(11-4-3-7-19-9-11)20-14(22)21-13-6-2-5-12(8-13)15(16,17)18/h2-10H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADACQROGNTOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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